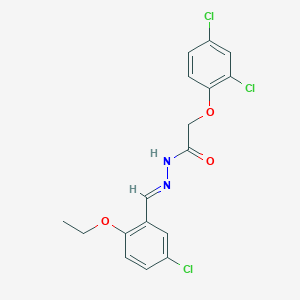![molecular formula C26H28FN3O5S2 B298262 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B298262.png)
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, commonly known as FMPA, is a chemical compound used in scientific research for its potential therapeutic effects. FMPA belongs to the class of sulfonamide compounds and is known for its ability to act as a selective inhibitor of a specific enzyme, which makes it useful in various biochemical and physiological studies.
作用機序
FMPA acts as a selective inhibitor of a specific enzyme, known as carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is associated with tumor growth and metastasis. By inhibiting the activity of CA IX, FMPA can potentially inhibit the growth of cancer cells and prevent metastasis.
Biochemical and Physiological Effects
FMPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, as well as other carbonic anhydrase enzymes. FMPA has also been shown to inhibit the activity of an enzyme associated with Alzheimer's disease, known as acetylcholinesterase. Additionally, FMPA has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using FMPA in lab experiments is its ability to selectively inhibit the activity of CA IX, which makes it useful in studying the role of this enzyme in cancer growth and metastasis. Additionally, FMPA has been shown to have potential therapeutic effects on various diseases, which makes it a promising compound for drug development.
One limitation of using FMPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, FMPA has been shown to have potential toxic effects on cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of FMPA in scientific research. One potential direction is the development of FMPA-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, FMPA may be useful in studying the role of CA IX in other diseases, such as hypoxia and ischemia. Further research is needed to fully understand the potential therapeutic applications of FMPA.
合成法
The synthesis of FMPA involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline to form 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-acetamide. This intermediate product is then reacted with 4-(1-piperidinylsulfonyl)phenylamine to form the final product, FMPA. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
FMPA has been extensively used in scientific research for its potential therapeutic effects on various diseases. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. FMPA has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of an enzyme associated with the disease.
特性
製品名 |
2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide |
|---|---|
分子式 |
C26H28FN3O5S2 |
分子量 |
545.6 g/mol |
IUPAC名 |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H28FN3O5S2/c1-20-5-11-23(12-6-20)30(37(34,35)25-13-7-21(27)8-14-25)19-26(31)28-22-9-15-24(16-10-22)36(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31) |
InChIキー |
FKYDHFPMCNCGLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298194.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)
![2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298201.png)